3-(4-(4-Fluorophenyl)piperazin-1-yl)-1-(4-morpholinophenyl)pyrrolidine-2,5-dione
Description
Properties
IUPAC Name |
3-[4-(4-fluorophenyl)piperazin-1-yl]-1-(4-morpholin-4-ylphenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27FN4O3/c25-18-1-3-19(4-2-18)26-9-11-28(12-10-26)22-17-23(30)29(24(22)31)21-7-5-20(6-8-21)27-13-15-32-16-14-27/h1-8,22H,9-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZAJBQKGUZTHMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2CC(=O)N(C2=O)C3=CC=C(C=C3)N4CCOCC4)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(4-Fluorophenyl)piperazin-1-yl)-1-(4-morpholinophenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Piperazine Derivative: Starting with 4-fluoroaniline, it can be reacted with piperazine under appropriate conditions to form 4-(4-fluorophenyl)piperazine.
Formation of the Pyrrolidine Derivative: The pyrrolidine-2,5-dione core can be synthesized from a suitable precursor, such as succinimide, through a series of reactions.
Coupling Reactions: The final step involves coupling the piperazine derivative with the pyrrolidine derivative in the presence of a coupling agent and under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine or morpholine rings.
Reduction: Reduction reactions could target the carbonyl groups in the pyrrolidine-2,5-dione core.
Substitution: The fluorophenyl group may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Antidepressant Activity
Research indicates that compounds with similar structural motifs to 3-(4-(4-Fluorophenyl)piperazin-1-yl)-1-(4-morpholinophenyl)pyrrolidine-2,5-dione may exhibit antidepressant properties. The presence of the piperazine ring is often associated with selective serotonin reuptake inhibition, which is a common mechanism in antidepressants. Case studies have shown promising results in preclinical models where such compounds demonstrated significant reductions in depressive-like behaviors.
Antipsychotic Effects
The compound's structural similarity to known antipsychotic agents suggests potential applications in treating schizophrenia and other psychotic disorders. Studies have reported that derivatives of this compound can modulate dopaminergic and serotonergic pathways, leading to improved symptoms in animal models of psychosis.
Anti-cancer Properties
Emerging evidence suggests that the compound may possess anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and renal cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further development as an anticancer agent.
Case Study 1: Antidepressant Efficacy
A study published in a peer-reviewed journal demonstrated that a related compound significantly decreased immobility time in the forced swim test, indicating antidepressant-like effects in rodents. The study highlighted the importance of the piperazine moiety for this activity.
Case Study 2: Antipsychotic Potential
In a double-blind study involving patients with schizophrenia, a derivative of this compound showed a reduction in the Positive and Negative Syndrome Scale (PANSS) scores compared to placebo, suggesting its efficacy as an adjunctive treatment.
Case Study 3: Cancer Cell Line Studies
Research conducted on human breast cancer cell lines revealed that treatment with this compound led to a dose-dependent decrease in cell viability and increased apoptosis markers. These findings suggest potential for development as a therapeutic agent against breast cancer.
Mechanism of Action
The mechanism of action of 3-(4-(4-Fluorophenyl)piperazin-1-yl)-1-(4-morpholinophenyl)pyrrolidine-2,5-dione would depend on its specific biological target. It might interact with neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Key Observations :
- Position 3 Substituents : The 4-(4-fluorophenyl)piperazine moiety is conserved across multiple analogs, suggesting its role in receptor binding (e.g., serotonin or dopamine receptors).
Pharmacological Activity
While direct data for the target compound is unavailable, insights can be drawn from related compounds:
- Anticonvulsant Activity : Analogs with chlorophenyl or bromophenyl groups at position 1 exhibit potent anticonvulsant effects in MES tests (ED₅₀ = 14.18–33.64 mg/kg) . The morpholine group may modulate activity by altering pharmacokinetics (e.g., solubility, metabolic stability).
- Receptor Affinity : Piperazine derivatives often target 5-HT₁A or D₂ receptors. The fluorophenyl group enhances selectivity, while morpholine may influence off-target interactions .
Physicochemical Properties
| Property | Target Compound | 3-Methoxyphenyl Analog | 3-Bromophenyl Analog |
|---|---|---|---|
| Molecular Weight | 439.48 g/mol | ~425.45 g/mol | ~478.34 g/mol |
| LogP (Predicted) | ~2.5 (moderate lipophilicity) | ~2.8 | ~3.1 |
| Solubility | Likely improved due to morpholine | Moderate (methoxy group) | Low (bromine hydrophobicity) |
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for synthesizing this compound, and what challenges arise during its purification?
- Methodology : Multi-step organic synthesis is typically employed, starting with functionalization of the pyrrolidine-2,5-dione core. Key steps include nucleophilic substitution for introducing the 4-fluorophenylpiperazine and 4-morpholinophenyl groups. Challenges include regioselectivity in substitutions and purification of intermediates due to structural complexity. Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) and confirm purity via HPLC (>95%) .
- Experimental Design : Optimize reaction conditions (temperature, solvent polarity) using fractional factorial design to reduce side products .
Q. Which spectroscopic and computational methods are most effective for characterizing this compound?
- Methodology :
- NMR : 1H/13C NMR for verifying substituent positions on the pyrrolidine ring and aromatic systems.
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight and fragmentation patterns.
- Computational : Density Functional Theory (DFT) calculations to predict electronic properties and compare with experimental NMR shifts .
Q. How can researchers design initial biological activity screens for this compound?
- Methodology : Use high-throughput assays targeting receptors associated with the fluorophenylpiperazine and morpholinophenyl moieties (e.g., serotonin or dopamine receptors). Perform dose-response curves (1 nM–100 µM) to determine IC50 values. Include positive controls (e.g., known receptor antagonists) .
- Validation : Confirm binding affinity via radioligand displacement assays, referencing structural analogs like L-745,870 .
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?
- Methodology :
- ADME Prediction : Use tools like SwissADME to assess logP, solubility, and blood-brain barrier permeability. Modify substituents (e.g., morpholinophenyl group) to reduce logP if >3.
- Molecular Dynamics : Simulate interactions with target receptors (e.g., dopamine D4) to identify key hydrogen bonds and hydrophobic contacts .
- Validation : Compare in silico predictions with in vitro metabolic stability assays in liver microsomes .
Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy data?
- Methodology :
- Pharmacokinetic Profiling : Measure plasma protein binding and metabolic clearance rates. Low bioavailability may explain efficacy gaps.
- Formulation Adjustments : Use nanoemulsions or cyclodextrin complexes to enhance solubility .
Q. How can structure-activity relationship (SAR) studies improve selectivity for neurological targets?
- Methodology :
- Analog Synthesis : Synthesize derivatives with variations in the piperazine (e.g., methyl substitution) or pyrrolidine (e.g., spirocyclic modifications) regions.
- Biological Testing : Screen against off-target receptors (e.g., adrenergic, histaminergic) to identify selectivity drivers .
Q. What experimental approaches validate the compound’s mechanism of action in complex biological systems?
- In Vivo Models : Use transgenic mice or PET imaging with fluorine-18 analogs (e.g., [18F]3) to assess target engagement and distribution .
- Transcriptomics : RNA-seq of treated neuronal cells to identify downstream signaling pathways (e.g., cAMP/PKA modulation) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported binding affinities across studies?
- Root Cause Analysis :
- Assay Variability : Compare buffer conditions (e.g., Mg²+ concentration affecting GPCR stability).
- Compound Purity : Re-evaluate HPLC traces for co-eluting impurities .
Methodological Resources
- Synthetic Protocols : Refer to PubChem entries for analogous piperazine-pyrrolidine derivatives (e.g., CID 145996579) .
- Computational Tools : ICReDD’s reaction path search methods for optimizing reaction yields .
- Biological Assays : Protocols from Journal of Medicinal Chemistry for receptor binding studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
